(1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[74113,1205,1105,14]pentadec-7-ene-2,4,12-triol is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, protection and deprotection steps, and selective functionalization of the core structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, scalable reaction conditions, and cost-effective reagents. The development of robust purification methods, such as crystallization or chromatography, would also be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine or further functionalized.
Substitution: Functional groups on the pentacyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the amino group could produce a primary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
The compound could have therapeutic applications, particularly if it exhibits activity against specific biological targets. Research into its pharmacokinetics, toxicity, and efficacy would be necessary to determine its potential as a drug candidate.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties, such as stability or reactivity, to industrial products.
Mechanism of Action
The mechanism by which (1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol exerts its effects would depend on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of its targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis.
Uniqueness
The uniqueness of (1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol lies in its complex pentacyclic structure and multiple chiral centers. This makes it distinct from simpler compounds like dichloroaniline and 2,2’-bipyridyl, which have more straightforward structures and fewer functional groups.
Properties
Molecular Formula |
C11H15N3O7 |
---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
(1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol |
InChI |
InChI=1S/C11H15N3O7/c12-8-13-6-2-4-9(17,1-15)5-3(16)10(2,14-8)7(19-6)11(18,20-4)21-5/h2-7,15-18H,1H2,(H3,12,13,14)/t2-,3-,4+,5+,6-,7-,9-,10-,11-/m0/s1 |
InChI Key |
STNXQECXKDMLJK-VCNAZCSNSA-N |
Isomeric SMILES |
C([C@@]1([C@H]2[C@H]3[C@H]4N=C(N[C@]35[C@H]([C@H]1O[C@]([C@H]5O4)(O2)O)O)N)O)O |
Canonical SMILES |
C(C1(C2C3C4N=C(NC35C(C1OC(C5O4)(O2)O)O)N)O)O |
Synonyms |
4,9-anhydro-TTX 4,9-anhydrotetrodotoxin anhydrotetrodotoxin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.